Product packaging for 5-Methylhexanal-d7(Cat. No.:CAS No. 947141-18-6)

5-Methylhexanal-d7

Cat. No.: B128092
CAS No.: 947141-18-6
M. Wt: 121.23 g/mol
InChI Key: GEKRISJWBAIIAA-QXMYYZBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylhexanal-d7 (CAS 947141-18-6) is a stable, deuterium-labelled analogue of 5-Methylhexanal, presented with a molecular formula of C 7 H 7 D 7 O and a molecular weight of 121.23 g/mol . This compound is characterized by a high level of isotopic enrichment, with a chemical purity of >95% . Its primary research value lies in its role as a critical synthetic intermediate in the preparation of flavolipids, which are investigated for their potential as antitumor agents . The incorporation of seven deuterium atoms in the this compound structure makes it an invaluable tool as an internal standard in quantitative mass spectrometry-based assays, enabling precise and sensitive quantification of the non-labelled compound in complex biological matrices. Furthermore, the use of this deuterated standard aids researchers in elucidating the metabolic fate and pharmacokinetic profile of 5-Methylhexanal and its derivatives in vivo. The compound requires storage at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B128092 5-Methylhexanal-d7 CAS No. 947141-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3/i1D3,2D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRISJWBAIIAA-QXMYYZBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCCC=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473412
Record name 5-Methylhexanal-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947141-18-6
Record name 5-Methylhexanal-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methylhexanal D7 and Analogous Deuterated Aldehydes

Classical and Established Synthetic Routes for Deuterium (B1214612) Incorporation

Traditional methods for preparing deuterated aldehydes often involve multi-step sequences that utilize deuterated reagents. These routes, while effective, can be limited by the cost and reactivity of the necessary reagents. nih.govrsc.org

Selective Reduction Strategies Employing Deuterium Sources

A primary classical approach involves the reduction of carboxylic acid derivatives, such as esters or amides, using potent deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). rsc.orgnih.govnih.gov This method reliably produces deuterated alcohols, which can then be oxidized to the target deuterated aldehydes. rsc.org However, the high reactivity of reagents like LiAlD₄ can lead to a lack of functional group tolerance, precluding their use with sensitive substrates containing nitro, nitrile, or ester groups. rsc.org

More recent advancements have introduced milder and more selective reduction techniques. For instance, a nickel-catalyzed method allows for the direct conversion of carboxylic acids to aldehydes using a silane (B1218182) reductant. organic-chemistry.orgacs.org This approach has been successfully applied to synthesize deuterated aldehydes with high deuterium incorporation (>99%) by employing deuterated silanes like diphenylsilane-d₂. acs.org This method offers broad substrate compatibility and avoids over-reduction to the alcohol. organic-chemistry.orgacs.org

Another strategy involves the reduction of aldehydes to their corresponding deuterated alcohols with sodium borodeuteride (NaBD₄), followed by selective oxidation back to the aldehyde. rsc.orgresearchgate.net This two-step sequence has been shown to be effective for a variety of aromatic and unsaturated aldehydes. rsc.org

Method Starting Material Deuterium Source Key Reagents/Catalysts Advantages Limitations
Classical ReductionCarboxylic Acid Derivatives (e.g., Esters)LiAlD₄LiAlD₄High deuterium incorporation. rsc.orgHigh cost, limited functional group tolerance. nih.govrsc.org
Nickel-Catalyzed ReductionCarboxylic AcidsDiphenylsilane-d₂Ni precatalyst, Dimethyl dicarbonateHigh selectivity, broad substrate scope, scalable. organic-chemistry.orgacs.orgRequires a catalytic system.
Reduction-Oxidation SequenceAldehydesNaBD₄NaBD₄, MnO₂Mild conditions, good for various aldehydes. rsc.orgTwo-step process. rsc.org

Oxidation Reactions in the Preparation of Deuterated Aldehydes

The oxidation of deuterated primary alcohols is a crucial step in many synthetic pathways leading to deuterated aldehydes. rsc.orgnih.gov The choice of oxidizing agent is critical to ensure high yields and prevent over-oxidation to carboxylic acids.

Activated manganese dioxide (MnO₂) has proven to be an effective and mild reagent for the selective oxidation of deuterated alcohols to aldehydes. rsc.org This method is compatible with a wide range of functional groups, including halogens, alkenes, alkynes, esters, and nitro groups. rsc.org For example, the synthesis of 5-Methylhexanal-d7 can be achieved by the oxidation of [D7]-5-methylhexan-1-ol using pyridinium (B92312) chlorochromate (PCC). psu.edu Other reagents like pyridinium dichromate (PDC) have also been employed for similar transformations. psu.edursc.org

A common strategy involves a two-step process: reduction of a carboxylic acid derivative with a deuterated reducing agent to form a dideuterated alcohol, followed by selective oxidation to the monodeuterated aldehyde. rsc.org While effective, finding oxidation conditions that are both efficient and selective remains a key consideration. rsc.org

Catalytic Approaches for Deuterium Labeling

Catalytic methods offer a more atom-economical and direct route to deuterated aldehydes by facilitating hydrogen-deuterium exchange (HDE) at the formyl C-H bond. nih.govnih.gov These approaches often utilize transition metals, photocatalysts, or organocatalysts to achieve high efficiency and selectivity under mild conditions.

Transition-Metal Catalyzed Deuteration Techniques

Transition metals, particularly those from the platinum group, have been employed to catalyze the direct H/D exchange at the formyl group of aldehydes. researchgate.netnih.gov Ruthenium and iridium complexes, for instance, can facilitate this exchange using D₂O as the deuterium source. eventact.com However, these methods can sometimes suffer from a lack of selectivity, leading to deuteration at other positions on aromatic rings, and may have a limited substrate scope, primarily favoring aromatic aldehydes. nih.govresearchgate.net

Palladium-catalyzed reductive carbonylation of aryl halides has also been developed as a strategy to construct the formyl-C–D bond. nih.gov More recently, a palladium-catalyzed deuterated formylation of aryl sulfonium (B1226848) salts using DCOONa as the deuterium source has been reported, offering excellent selectivity. researchgate.net Nickel catalysis has also emerged as a powerful tool for the selective reduction of carboxylic acids to deuterated aldehydes, as previously mentioned. organic-chemistry.orgacs.org

Catalyst System Deuterium Source Substrate Scope Key Features
Iridium (Ir) / Ruthenium (Ru)D₂OPrimarily aromatic aldehydes. nih.govresearchgate.netDirect H/D exchange, but can have issues with selectivity. nih.govnih.gov
Palladium (Pd) / Rhodium (Rh)-Aryl halides. nih.govReductive carbonylation. nih.gov
Palladium (Pd)DCOONaAryl sulfonium salts. researchgate.netHighly selective formyl deuteration. researchgate.net
Nickel (Ni)Diphenylsilane-d₂Carboxylic acids. acs.orgSelective reduction without over-reduction. organic-chemistry.orgacs.org

Photocatalysis-Mediated Deuterium Exchange in Aldehydes

Visible-light-mediated photoredox catalysis has become a powerful strategy for the synthesis of C-1 deuterated aldehydes. nih.govnih.gov These methods often operate under mild conditions and exhibit broad functional group tolerance. nih.gov One approach involves the synergistic use of a photocatalyst and a thiol catalyst with D₂O as the deuterium source. nih.gov The mechanism is proposed to involve the generation of an acyl radical from the aldehyde via a hydrogen atom transfer (HAT) process, which then abstracts a deuterium atom from a deuterated thiol. nih.govrsc.org

Both organic dyes and transition metal-based photosensitizers can be used. nih.gov For example, 4CzIPN, an organic photosensitizer, has been used in combination with a HAT catalyst to achieve high levels of deuterium incorporation in both aromatic and aliphatic aldehydes. nih.gov Another effective system employs tetra-n-butylammonium decatungstate (TBADT) as a HAT photocatalyst alongside a thiol catalyst, which has been successfully applied to a wide range of aldehydes, including those in pharmaceutical compounds. rsc.org Recently, a method using inexpensive FeCl₃ as a photocatalyst to generate chlorine radicals in situ has been developed for the H/D exchange of the formyl C-H bond with D₂O, even allowing for large-scale synthesis. acs.org

Organocatalytic and N-Heterocyclic Carbene (NHC)-Based Deuteration Methods

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a highly effective metal-free approach for the direct deuteration of aldehydes. nih.gov This method utilizes the ability of NHCs to activate the formyl C-H bond by forming a Breslow intermediate. nih.govthieme-connect.com In the presence of D₂O, this intermediate can be trapped to produce the C-1 deuterated aldehyde, regenerating the NHC catalyst. nih.govthieme-connect.comresearchgate.net

A key challenge in NHC catalysis is overcoming the competing and often kinetically favored benzoin (B196080) condensation. nih.gov However, by carefully designing the NHC catalyst and reaction conditions, the reversible hydrogen-deuterium exchange can be favored, leading to high yields and excellent deuterium incorporation for a wide range of aromatic, aliphatic, and α,β-unsaturated aldehydes. nih.goveventact.com The use of D₂O as a cheap and safe deuterium source makes this method particularly attractive. nih.gov This approach has been shown to be applicable for the late-stage deuteration of complex molecules. nih.goveventact.com

Sustainable Synthesis Paradigms for Deuterated Aldehydes

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. royalsocietypublishing.orgresearchgate.net For deuterated aldehydes, this involves moving away from hazardous reagents and energy-intensive processes towards greener alternatives. rsc.org A key strategy is the use of deuterium oxide (D₂O), an inexpensive and readily available deuterium source. snnu.edu.cnresearchgate.net

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a promising avenue for the sustainable synthesis of deuterated compounds. thieme-connect.comchemrxiv.org This solvent-free or low-solvent approach often leads to higher yields, faster reaction times, and reduced waste compared to traditional solution-based methods. thieme-connect.comchemrxiv.orgresearchgate.net

Mechanochemical techniques, such as ball milling, can facilitate the deuteration of aldehydes by improving mass transfer and activating the surfaces of solid reagents. chemrxiv.orgchemrxiv.org For instance, the reaction of aldehydes with a deuterium source can be efficiently carried out in a ball mill, often at room temperature and without the need for bulk solvents. thieme-connect.comresearchgate.net This method has been successfully applied to the synthesis of various deuterated organic compounds. thieme-connect.comresearchgate.net The use of liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and yields in mechanochemical synthesis. acs.org

A notable advantage of mechanochemistry is its potential to overcome challenges associated with solution-phase reactions, such as the passivation of reagent surfaces. chemrxiv.org This makes it a robust and versatile method for preparing deuterated aldehydes in a more environmentally friendly manner.

Table 1: Comparison of Synthetic Approaches for Deuterated Aldehydes

Feature Traditional Synthesis Mechanochemical Synthesis
Solvent Use High Low to None
Energy Input Often requires heating/cooling Mechanical energy, often at room temperature
Reaction Time Can be lengthy Often significantly shorter
Waste Generation Higher due to solvent and byproducts Lower
Reagent Activation Dependant on solubility and catalysts Enhanced by mechanical force
Scalability Well-established Can be scalable

Regioselectivity and Isotopic Enrichment Control in this compound Synthesis

Achieving high regioselectivity and isotopic enrichment is critical in the synthesis of specifically labeled compounds like this compound. rsc.orgrsc.org Regioselectivity ensures that deuterium is incorporated at the desired position within the molecule, while high isotopic enrichment means a high percentage of the molecules contain the deuterium label.

Several modern catalytic methods have been developed to achieve formyl-selective deuteration of aldehydes. researchgate.netacs.orgrsc.org These approaches often utilize transition metal catalysts or N-heterocyclic carbenes (NHCs) to facilitate the hydrogen-deuterium exchange at the aldehyde functional group. researchgate.netdntb.gov.ua

For aliphatic aldehydes, which can be challenging substrates in some catalytic systems, photoredox catalysis offers a powerful alternative. acs.org This method uses visible light to drive a radical-based hydrogen-deuterium exchange, enabling high levels of deuterium incorporation even in complex molecules. researchgate.netacs.org The use of synergistic catalytic systems, combining photoredox and organocatalysis, has proven effective for the formyl-selective deuteration of a broad range of aldehydes using D₂O. snnu.edu.cnrsc.org

The choice of catalyst and reaction conditions plays a crucial role in controlling the outcome of the deuteration reaction. For example, specific iridium catalysts have been shown to be effective for the ortho-deuteration of certain aromatic compounds, highlighting the importance of catalyst design in achieving regioselectivity. snnu.edu.cn

Table 2: Key Factors Influencing Regioselectivity and Isotopic Enrichment

Factor Influence Examples
Catalyst Determines the site of deuteration and reaction efficiency. N-heterocyclic carbenes, transition metals (e.g., Iridium, Rhodium), photoredox catalysts. snnu.edu.cnresearchgate.netacs.orgdntb.gov.ua
Deuterium Source The choice of deuterating agent can affect isotopic enrichment. D₂O, deuterated solvents, deuterated metal hydrides. nih.govsnnu.edu.cnresearchgate.net
Reaction Conditions Temperature, pressure, and solvent can impact selectivity and yield. Mild conditions are often preferred to avoid side reactions and maintain selectivity. google.com
Substrate Structure The inherent reactivity of the aldehyde influences the ease of deuteration. Aromatic vs. aliphatic aldehydes may require different catalytic systems. acs.org

Advanced Analytical Characterization of 5 Methylhexanal D7

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds, providing essential information on molecular weight, isotopic distribution, and molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental and isotopic composition of a molecule. measurlabs.com Its ability to measure mass with high precision allows for the clear distinction between closely related isotopic peaks (isotopologs). measurlabs.com For 5-Methylhexanal-d7, HRMS is critical for assessing isotopic purity. nih.gov

The analysis involves ionizing the compound, often using a soft ionization technique like electrospray ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ions. nih.govresearchgate.net Due to natural isotopic abundance and the incorporation of deuterium (B1214612), the mass spectrum will show a distribution of isotopologs (D0 to D7). HRMS can resolve these individual peaks, allowing for the calculation of isotopic purity based on the relative abundance of the H/D isotopolog ions. nih.gov This method is advantageous due to its speed, high sensitivity, and very low sample consumption. nih.govresearchgate.net Advances in Time-of-Flight (TOF) mass spectrometry, in particular, have improved the resolution between isotopes, enabling more accurate quantification. almacgroup.com

Table 1: Hypothetical HRMS Isotopolog Distribution for this compound

Isotopolog (ion)DescriptionExpected m/z (of [M+H]⁺)Observed Relative Abundance (%)
D0Unlabeled 5-Methylhexanal115.11230.5
D15-Methylhexanal with 1 Deuterium116.11861.0
D25-Methylhexanal with 2 Deuterium117.12481.5
D35-Methylhexanal with 3 Deuterium118.13112.0
D45-Methylhexanal with 4 Deuterium119.13743.0
D55-Methylhexanal with 5 Deuterium120.14365.0
D65-Methylhexanal with 6 Deuterium121.149912.0
D7Fully labeled this compound122.156275.0

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile compounds like aldehydes. nih.govpreprints.orgsisweb.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and fragmentation. sci-hub.se The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern.

For aliphatic aldehydes, fragmentation in electron ionization (EI) mode follows predictable pathways. whitman.edu Key fragmentation patterns include:

α-cleavage: This is a predominant mode, leading to the loss of a hydrogen radical to form an [M-1]⁺ peak, or the loss of the alkyl side chain (R) to form a characteristic CHO⁺ ion at m/z 29. whitman.edumiamioh.edu

McLafferty Rearrangement: In aldehydes with a γ-hydrogen, this rearrangement produces a characteristic peak at m/z 44. whitman.edu

Other Fragmentations: Straight-chain aldehydes can also exhibit peaks corresponding to the loss of water ([M-18]), ethylene (B1197577) ([M-28]), and other neutral fragments. whitman.edu

In this compound, these fragmentation masses will be shifted depending on whether the deuterium atoms are retained in the charged fragment. For instance, the molecular ion peak [M]⁺ will be 7 mass units higher than that of the unlabeled compound. Observing these specific mass shifts in the fragmentation pattern confirms the presence and general location of the deuterium labels. nih.gov

Table 2: Comparison of Expected GC-MS Fragments for 5-Methylhexanal and this compound

This table outlines the primary fragmentation pathways for aldehydes and shows the expected mass-to-charge ratios (m/z) for both the unlabeled and deuterated forms of 5-Methylhexanal, assuming electron ionization. The IUPAC name for this compound is 5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanal, indicating deuterium is on the C5 methine and both methyl groups at the C5 position. nih.gov

Fragmentation ProcessDescriptionExpected Fragment m/z (Unlabeled)Expected Fragment m/z (d7-labeled)
Molecular Ion[M]⁺114121
α-cleavage[M-H]⁺113120
β-cleavage[M-C₃H₇]⁺7171
γ-cleavage[M-C₄H₉]⁺5764
McLafferty Rearrangement[C₂H₄O]⁺4444
Loss of Water[M-H₂O]⁺96Not a primary fragment
Loss of Ethylene[M-C₂H₄]⁺8693

While GC-MS is well-suited for volatile aldehydes, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for the analysis of aldehydes in complex biological or environmental matrices. mdpi.comchromatographyonline.com Small, volatile aldehydes may have poor retention on standard reversed-phase LC columns and may not ionize efficiently. mdpi.com

To overcome these challenges, chemical derivatization is frequently used. Aldehydes can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form more stable, less volatile, and more easily ionizable derivatives. mdpi.comnih.gov These derivatives can then be readily separated by HPLC or UPLC and detected with high sensitivity and specificity by a mass spectrometer. mdpi.comresearchgate.net The use of LC coupled with HRMS (LC-HRMS) is particularly powerful, as it combines the separation of complex mixtures with accurate mass measurement for confident identification of the target analyte and its isotopologs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration Analysis

Deuterium (²H) NMR is a direct method for analyzing deuterated compounds, as it specifically detects the deuterium nucleus. magritek.comwikipedia.org Although it has a chemical shift range similar to proton (¹H) NMR, the resolution is typically lower. wikipedia.org However, its power lies in its ability to confirm the success of a deuteration reaction and, more importantly, to identify the sites of labeling. magritek.com

In a ²H NMR spectrum of this compound, each chemically non-equivalent deuterium site will produce a distinct signal. scispace.com Based on the IUPAC name 5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanal, one would expect to see signals corresponding to the deuterium on the C5 methine (-CD-), the C5 trideuteriomethyl group (-CD₃), and the C6 methyl group, which is also a trideuteriomethyl group in this case. nih.gov The presence and integration of these distinct peaks provide unambiguous evidence for the position and distribution of the deuterium atoms, confirming the site-specific nature of the labeling. scispace.comnih.gov This technique is the gold standard for verifying the positional integrity of the deuterated compound. nih.gov

The presence of deuterium has a profound effect on the NMR spectra of other nuclei, such as ¹H and ¹³C. This effect can be leveraged in multidimensional NMR experiments to further confirm the sites of deuteration. utoronto.canih.gov

In a ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C5 and its attached methyl groups) will be significantly altered. They may appear as multiplets due to ¹³C-²H coupling and will be shifted slightly upfield (to a lower ppm value) due to the isotopic effect. cdnsciencepub.com

Two-dimensional (2D) NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly informative. bitesizebio.com This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For this compound, the deuterated C-D sites will not show a correlation peak in the ¹H-¹³C HSQC spectrum. cdnsciencepub.com The absence of these specific cross-peaks, when compared to the spectrum of the unlabeled compound, provides definitive confirmation of which positions have been deuterated. cdnsciencepub.com Modern NMR methods that combine deuterium decoupling with 2D correlation spectroscopy are ideal for identifying labeled sites even in cases of significant spectral overlap. cdnsciencepub.com

Chromatographic Separation Techniques for Deuterated Aldehydes

The separation and quantification of aldehydes, including their deuterated isotopologues, heavily rely on chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent methods, often coupled with mass spectrometry for sensitive and selective detection. researchgate.net The choice of technique depends on the volatility and polarity of the aldehydes and the complexity of the sample matrix. mdpi.com

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile aldehydes like 5-methylhexanal. mdpi.com When coupled with a mass spectrometer (GC-MS), it allows for the simultaneous separation and identification of multiple compounds. nih.gov In many applications, aldehydes are chemically modified through derivatization prior to GC analysis. google.commdpi.com This process can improve their thermal stability, chromatographic peak shape, and detection sensitivity.

The primary role of deuterated aldehydes such as this compound in GC-MS analysis is to serve as an internal standard. nih.gov Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences similar extraction efficiencies and derivatization yields, and behaves similarly during injection and passage through the GC column. nih.gov This allows it to accurately correct for any sample loss or variability during the entire analytical workflow, leading to highly reliable quantification. google.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-pressure liquid chromatography (RP-HPLC) is a powerful technique for separating deuterated compounds from their non-deuterated (protio) analogs. tandfonline.comtandfonline.com A notable phenomenon observed in RP-HPLC is the "chromatographic isotope effect," where deuterated compounds often have slightly different retention times than their protio counterparts. researchgate.net

In most reversed-phase systems, typically using a C18 stationary phase, the deuterated compound elutes slightly earlier than the non-deuterated version. tandfonline.comtandfonline.com This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a decrease in the molecule's polarizability. As a result, the van der Waals forces, which are the primary interactions with the non-polar C18 stationary phase, are weaker for the deuterated compound. tandfonline.com This reduced interaction causes the deuterated analyte to spend less time on the stationary phase and elute faster from the column. The magnitude of this retention time shift depends on the number of deuterium atoms substituted in the molecule; a higher degree of deuteration generally leads to a larger shift and better separation between the isotopic pair. researchgate.net

Summary of Chromatographic Techniques for Deuterated Aldehydes
TechniquePrinciple of SeparationCommon Application for this compoundKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and interaction with the stationary phase.Used as an internal standard for accurate quantification of 5-methylhexanal. google.comnih.govCo-elutes with the non-deuterated analog but is distinguished by its higher mass in the MS detector. Derivatization is often used to improve analysis. google.commdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity and interactions with the non-polar stationary phase.Analytical separation from the non-deuterated analog to study isotopic effects. tandfonline.comtandfonline.comDeuterated aldehydes typically elute before their non-deuterated counterparts due to weaker van der Waals interactions (isotopic effect). tandfonline.comtandfonline.comresearchgate.net

Research Applications of 5 Methylhexanal D7 in Mechanistic Chemistry and Chemical Biology

Elucidation of Reaction Mechanisms Through Isotopic Labeling

The presence of deuterium (B1214612) atoms in 5-Methylhexanal-d7 provides a powerful handle for elucidating complex reaction mechanisms. By tracking the fate of these heavy isotopes, researchers can gain insights into bond-breaking and bond-forming steps, as well as the influence of isotopic substitution on reaction rates.

Hydrogen-deuterium exchange (HDX) is a chemical process involving the substitution of a hydrogen atom with a deuterium atom. mdpi.com This process is often catalyzed by acids or bases and is dependent on the pH of the solution. mdpi.com In the context of aldehydes like this compound, HDX can occur at carbon centers, particularly those adjacent to the carbonyl group (α-carbons), through keto-enol tautomerism. mdpi.com The rate and extent of HDX can provide information about the acidity of C-H bonds and the stability of intermediates. mdpi.com

Solution-phase HDX coupled with mass spectrometry (HDX-MS) is a widespread technique for structural analysis. researchgate.netnih.gov By monitoring the exchange of labile protons, such as those on backbone amides in proteins, with deuterium from a solvent like D₂O, researchers can gain information about higher-order structure, dynamics, and interaction sites. researchgate.netnih.govnih.gov While direct studies on this compound in HDX-MS applications are not extensively documented, the principles of HDX are broadly applicable to deuterated compounds. The stability of the deuterium labels on this compound under various conditions is a key factor in its utility as an internal standard or a tracer in more complex systems.

Table 1: Factors Influencing Hydrogen-Deuterium Exchange

Factor Description
pH Acid and base catalysis significantly affects the rate of exchange. mdpi.com
Temperature Higher temperatures can increase the rate of exchange and may lead to deuteration at less reactive positions. mdpi.com
Catalyst Metal catalysts (e.g., Pd/C, ruthenium complexes) can facilitate HDX at specific carbon centers. mdpi.com
Solvent The deuterium source, often D₂O or deuterated alcohols, is a critical component of the exchange reaction. mdpi.com

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. utdallas.edu The deuterium KIE (kH/kD) is a powerful tool for investigating reaction mechanisms, and for aldehydes, it can help determine if the cleavage of the aldehydic C-H (or C-D) bond is rate-limiting. nih.govlibretexts.org

For instance, in the oxidation of alcohols to aldehydes, a significant KIE is often observed, which has been exploited for the synthesis of deuterium-enriched aldehydes. rsc.org Conversely, when a deuterated aldehyde like this compound is used as a substrate, a KIE can reveal mechanistic details of the reaction it undergoes. For example, in enzyme-catalyzed reactions, a significant KIE would suggest that the abstraction of the aldehyde hydrogen is a key step in the catalytic cycle. nih.gov

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or hyperconjugation at the transition state. github.io

Table 2: Types of Deuterium Kinetic Isotope Effect (KIE) Studies

KIE Study Type Description
Non-competitive Intramolecular A single molecule containing both protium (B1232500) and deuterium at equivalent positions is analyzed. nih.gov
Competitive Intermolecular A mixture of the non-deuterated and deuterated compounds is reacted, and the relative rates are compared. nih.gov
Competitive Intramolecular A molecule with non-equivalent protium and deuterium atoms is studied. nih.gov
Non-competitive Intermolecular The rates of the separate reactions of the non-deuterated and deuterated compounds are measured. nih.gov

Metabolic Pathway Delineation Using Stable Isotope Tracing (Non-Human Systems)

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a labeled compound through a biological system. nih.gov this compound, with its stable deuterium labels, can be used as a tracer to delineate metabolic pathways in non-human systems, such as in vitro cell cultures or in vivo animal models. globalgrowthinsights.commarketreportsworld.com

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. When combined with stable isotope labeling, it becomes a dynamic tool to trace the flow of atoms through metabolic networks. nih.gov In a typical experiment, a deuterated compound like this compound would be introduced to the system, and mass spectrometry would then be used to detect and quantify the labeled metabolites that are formed. nih.gov

This approach, often referred to as "fluxomics," allows researchers to not only identify the pathways involved in the metabolism of the tracer but also to quantify the relative contributions of different pathways. nih.gov While specific global metabolomics studies utilizing this compound are not prominently published, the general methodologies are well-established. symeres.comresearchgate.net Web-based platforms like MetaboAnalyst can be used for the statistical analysis and visualization of the resulting complex datasets. metaboanalyst.ca

In vitro studies using cell cultures or isolated enzymes, and in vivo studies in non-human models, can provide detailed information on the biochemical transformations that this compound undergoes. globalgrowthinsights.commarketreportsworld.com For example, deuterated compounds are frequently used to study the metabolism of drugs and other xenobiotics by cytochrome P450 enzymes. nih.govnih.gov The pattern of deuteration in the resulting metabolites can reveal the sites of oxidation and the mechanisms of detoxification. nih.gov

Stable isotope tracing in vivo allows for the investigation of metabolic fluxes within the context of a whole organism. nih.govnih.gov By administering a labeled compound and analyzing various tissues, researchers can understand how different organs contribute to its metabolism. nih.gov This approach has been used to study the metabolism of a variety of nutrients and xenobiotics, providing insights into organ-specific metabolic activities. nih.govbiorxiv.org

Deuterated aldehydes are invaluable substrates for studying the mechanisms of enzymes that act on them, such as aldehyde dehydrogenases and decarbonylases. massey.ac.nzumich.edu By comparing the kinetics of the reaction with the deuterated versus the non-deuterated aldehyde, a primary kinetic isotope effect can be measured. massey.ac.nz A significant KIE provides strong evidence that the cleavage of the C-D bond is a rate-limiting or partially rate-limiting step in the enzymatic reaction. nih.govmdpi.com

For example, studies with deuterated substrates have been crucial in understanding the mechanism of aldehyde decarbonylases, enzymes that convert long-chain aldehydes into alkanes. umich.edunih.gov Isotopic labeling experiments can help determine the fate of the aldehydic hydrogen and whether it is retained in the product or exchanged with the solvent. umich.edunih.gov Such studies contribute to a fundamental understanding of enzyme catalysis and can inform the design of enzyme inhibitors. ebi.ac.uk

This compound as a Strategic Precursor in Organic Synthesis

The strategic incorporation of deuterium into organic molecules offers significant advantages in various fields of chemical research. This compound, a deuterated analog of 5-methylhexanal, serves as a valuable precursor in organic synthesis, particularly for creating more complex deuterated molecules. Its utility stems from the presence of seven deuterium atoms, which can act as tracers or alter the metabolic fate of derivative compounds, and a reactive aldehyde functional group that allows for a wide range of chemical transformations.

Development of Deuterated Building Blocks for Advanced Chemical Structures

Deuterated building blocks are fundamental components in the synthesis of isotopically labeled compounds used for mechanistic studies and as improved therapeutic agents. enamine.net The process of chemical deuteration often involves exposing molecules to heavy water (D₂O) at high temperatures and pressures with a catalyst to facilitate hydrogen/deuterium (H/D) exchange. ansto.gov.au Alternatively, deuterated precursors can be built up through synthetic organic chemistry techniques. ansto.gov.auresearchgate.net

This compound is an example of such a building block. pharmaffiliates.com The deuterium atoms are strategically placed on the methyl group and the carbon adjacent to it (positions 5 and 6), which can be significant sites for metabolic activity in related, more complex molecules. nih.gov By synthesizing new chemical structures from this compound, researchers can create molecules with altered pharmacokinetic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes like demethylation and oxidation that involve breaking this bond. enamine.net This can result in prolonged drug exposure and potentially lower required doses. enamine.net

The physical and chemical properties of this compound make it a useful starting material for these synthetic endeavors.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 947141-18-6 nih.govscbt.comchemspider.com
Molecular Formula C₇H₇D₇O pharmaffiliates.comscbt.com
Molecular Weight 121.23 g/mol nih.govscbt.com
IUPAC Name 5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanal nih.gov

| Synonyms | 5-Methylhexan-1-al-d7 | pharmaffiliates.com |

This table contains data for the chemical compound this compound, compiled from various chemical databases.

Derivatization and Functionalization Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for numerous derivatization and functionalization reactions. s3waas.gov.in These reactions enable the conversion of the relatively simple deuterated aldehyde into more complex molecules, such as alcohols, carboxylic acids, amines, and larger carbon skeletons, while retaining the isotopic label.

Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-methylhexanoic acid-d7).

Reduction: Reduction of the aldehyde yields the primary alcohol (5-methylhexan-1-ol-d7).

Reductive Amination: Reaction with an amine in the presence of a reducing agent forms a new carbon-nitrogen bond, leading to deuterated amine derivatives.

Condensation Reactions: Aldol condensation reactions can be used to form larger molecules by creating new carbon-carbon bonds. researchgate.net For instance, this compound could react with another carbonyl compound to produce α,β-unsaturated aldehydes or ketones, which are themselves valuable synthetic intermediates. researchgate.net

Wittig Reaction: This reaction allows for the formation of a carbon-carbon double bond, converting the aldehyde into a deuterated alkene.

These derivatization pathways demonstrate that this compound is not an endpoint but a starting point for accessing a wide array of advanced, isotopically labeled chemical structures for further research. pharmaffiliates.com

Application as an Internal Standard in Quantitative Analytical Assays

In analytical chemistry, particularly in quantitative analysis using chromatography, an internal standard (IS) is a substance added in a constant, known amount to all samples, including calibration standards and unknowns. libretexts.orgmsacl.org The purpose of an internal standard is to correct for variations in analytical results that can arise from sample loss during preparation or fluctuations in the volume of sample injected into the instrument. scioninstruments.comscioninstruments.com The final measurement is based on the ratio of the analyte's signal to the internal standard's signal, which minimizes both random and systematic errors and improves the precision and accuracy of the quantification. scioninstruments.comlibretexts.org

For methods like gas chromatography-mass spectrometry (GC-MS), the ideal internal standard has chemical and physical properties very similar to the analyte of interest. scioninstruments.com It should co-elute or elute very close to the analyte and exhibit similar behavior during sample preparation and ionization. researchgate.net However, it must be clearly distinguishable by the detector. libretexts.org

Deuterated analogs of target analytes are considered the "gold standard" for use as internal standards in mass spectrometry-based assays. scioninstruments.com this compound is an excellent internal standard for the quantification of its non-deuterated counterpart, 5-Methylhexanal. It is chemically almost identical, ensuring it behaves in the same manner during extraction, derivatization, and chromatography. scioninstruments.com However, due to its higher mass (a result of the seven deuterium atoms), it is easily differentiated from the native analyte by the mass spectrometer. nih.gov

The process involves creating a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. shimadzu.com The concentration of the unknown sample is then determined from this curve. libretexts.org

Table 2: Example of an Internal Standard Calibration for Quantifying 5-Methylhexanal

Standard Analyte Conc. (µg/mL) (5-Methylhexanal) IS Conc. (µg/mL) (this compound) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1 0.20 2.0 11,500 114,500 0.100
2 0.50 2.0 29,000 115,500 0.251
3 1.00 2.0 58,500 116,000 0.504
4 2.50 2.0 144,000 115,000 1.252
5 5.00 2.0 289,500 115,800 2.500

This table provides hypothetical data illustrating the use of this compound as an internal standard to generate a calibration curve for the quantitative analysis of 5-Methylhexanal. By plotting the Peak Area Ratio against the Analyte Concentration, the unknown concentration can be determined.

Contemporary Research Perspectives and Future Directions for Deuterated Aldehyde Chemistry

Emerging Methodologies for Precise Deuterium (B1214612) Labeling in Complex Molecules

The synthesis of deuterated aldehydes has evolved from traditional methods to more sophisticated and precise catalytic strategies, enabling late-stage deuterium incorporation into complex molecules with high efficiency.

Classical approaches for producing deuterated aldehydes often involve the reduction of esters or amides with deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4), followed by oxidation steps. nih.govnih.gov While effective, these methods can be costly and less suitable for complex substrates. nih.gov

More recent and advanced methodologies offer greater precision and broader applicability:

Transition-Metal Catalysis : Iridium-catalyzed hydrogen isotope exchange (HIE) has become a benchmark for late-stage functionalization, allowing for the direct replacement of a C-H bond with a C-D bond. researchgate.net This method provides high selectivity and reactivity for introducing deuterium into intricate molecular architectures. researchgate.net

Photoredox and Organic Co-Catalysis : A significant innovation involves the synergistic use of light-driven photoredox catalysis with organic co-catalysts. nih.gov One such method employs an inexpensive deuterium source, D₂O, in combination with a polyoxometalate photocatalyst and a thiol catalyst. nih.govresearchgate.net This approach is noted for its mild reaction conditions, excellent deuterium incorporation, and broad substrate scope, making it highly practical for modifying synthetic intermediates in medicinal chemistry. nih.gov

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for promoting a reversible hydrogen-deuterium exchange reaction. nih.gov This strategy is particularly effective for the direct C-1 deuteration of a wide range of aldehydes, including aryl, alkyl, and alkenyl types, using D₂O. nih.govresearchgate.net The operational simplicity and high chemoselectivity of NHC catalysis make it a practical choice for deuterating complex molecules like therapeutic agents and natural products with high levels of deuterium incorporation (>95%). nih.govarizona.edu

MethodologyCatalyst/Reagent TypeTypical Deuterium SourceKey Advantages
Classical ReductionDeuterated Reducing Agents (e.g., LiAlD₄)LiAlD₄Well-established, effective for simple substrates.
Transition-Metal CatalysisIridium ComplexesD₂ GasHigh selectivity, suitable for late-stage functionalization. researchgate.net
Photoredox/Organic Co-CatalysisPhotocatalyst + Thiol CatalystD₂OMild conditions, inexpensive D-source, broad scope. nih.gov
OrganocatalysisN-Heterocyclic Carbenes (NHCs)D₂OHigh efficiency for diverse aldehydes, operational simplicity, cost-effective. nih.govarizona.edu

Interdisciplinary Integration of Deuterated Aldehydes in Advanced Scientific Domains

Deuterated aldehydes, including 5-Methylhexanal-d7, are pivotal tools that find applications across a multitude of scientific disciplines due to the unique properties conferred by the deuterium atom.

Pharmaceutical and Medicinal Chemistry : The primary application lies in drug discovery and development. nih.gov Replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule can slow down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to an increased drug half-life, enhanced systemic exposure, and potentially reduced side effects. researchgate.netbeilstein-archives.org The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this success. nih.govarizona.edu Deuterated aldehydes serve as crucial building blocks for synthesizing these next-generation therapeutics. For instance, this compound is used as an intermediate in the synthesis of flavolipids, which have shown potential as antitumor agents. pharmaffiliates.com Furthermore, deuterated aldehydes are being used to create novel deuterated calcium channel blockers to extend the half-life of medications for heart disease. beilstein-archives.org

Mechanistic and Analytical Studies : In chemistry, deuterium labeling is a powerful tool for elucidating reaction mechanisms. nih.gov By tracking the position of the deuterium atom through a reaction sequence, chemists can gain detailed insights into reaction pathways. nih.gov In analytical sciences, deuterated compounds are widely used as internal standards for quantitative analysis by mass spectrometry, improving the accuracy and reliability of measurements. nih.gov

Structural Biology : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique that monitors the exchange of backbone amide hydrogens with deuterium from a solvent. acs.org This method provides valuable information on protein conformation, dynamics, and interactions. By observing how deuterium uptake changes, researchers can identify protein-protein interfaces and characterize the binding sites of small molecules, aiding in the structural characterization of complex biological systems. acs.org

Scientific DomainSpecific Application of Deuterated AldehydesBenefit
PharmaceuticalsBuilding blocks for deuterated drugs (e.g., flavolipids, calcium channel blockers). beilstein-archives.orgpharmaffiliates.comImproved metabolic stability and pharmacokinetic profiles (ADME). nih.gov
Medicinal ChemistryLate-stage modification of drug candidates. nih.govOptimization of therapeutic effectiveness and reduction of toxicity. researchgate.net
Analytical ChemistryInternal standards in mass spectrometry. nih.govIncreased accuracy and precision of quantitative measurements. nih.gov
Mechanistic ChemistryIsotopic tracers to study reaction pathways. nih.govElucidation of complex chemical reaction mechanisms. nih.gov
Structural BiologyProbes in Hydrogen-Deuterium Exchange (HDX) experiments.Characterization of protein dynamics and interactions. acs.org

Computational Chemistry and In Silico Modeling in Deuterated Compound Research

Computational chemistry and in silico modeling have become indispensable for studying deuterated compounds, providing powerful tools to predict their behavior and guide experimental research. bbau.ac.in These methods allow scientists to visualize molecules in 3D, simulate their properties, and analyze their behavior at an atomic level. bbau.ac.in

Virtual Screening and Drug Design : In silico techniques are heavily used in drug discovery to screen vast virtual libraries of compounds for their potential to bind to a biological target. eddc.sg For deuterated compounds, computational docking can predict how the subtle changes in molecular size and vibrational energy upon deuteration might affect binding affinity with a target protein. This allows for the rational design of deuterated drugs with optimized interactions. eddc.sg

Modeling of Protein-Ligand Interactions : A powerful synergy exists between experimental techniques like HDX-MS and computational modeling. acs.org HDX-MS data can identify regions of a protein that are shielded from the solvent upon binding to a ligand. This information can then be used as constraints in protein docking and molecular dynamics simulations to generate accurate three-dimensional models of the protein-ligand complex, offering valuable insights for structure-based drug design. acs.org

Prediction of Physicochemical Properties : Quantum and structural molecular fragment models can be used to predict the properties of molecules. siftdesk.org Computational methods can calculate how deuteration affects molecular characteristics such as bond strength and zero-point energy. These calculations can help explain experimentally observed phenomena, like changes in thermal stability or reaction rates, providing a deeper understanding of the kinetic isotope effect.

Computational MethodApplication in Deuterated Compound ResearchKey Outcome
Molecular DockingPredicting the binding mode of deuterated ligands to target proteins. eddc.sgIdentification of potential drug candidates and understanding structure-activity relationships.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of deuterated compounds and their biological targets over time.Insight into conformational changes and binding stability.
Quantum Mechanics (QM) CalculationsCalculating changes in bond energies, vibrational frequencies, and reaction barriers. siftdesk.orgFundamental understanding of the kinetic isotope effect and reaction mechanisms.
Integrated Modeling (e.g., with HDX-MS)Using experimental data to guide and validate computational models of protein-ligand complexes. acs.orgGeneration of high-confidence 3D structural models for rational drug design. acs.org

Q & A

Q. How should large-scale spectral datasets for this compound be managed in publications?

  • Methodological Answer : Deposit raw NMR/MS files in repositories like Zenodo or Figshare. In the main text, summarize key spectral features (e.g., δ²H values) and refer readers to supplementary tables. Use platforms like NMReDATA for machine-readable spectral data. Adhere to journal limits on figure/table counts by prioritizing data critical to the research question .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.